4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid involves multiple steps, starting from basic biphenyl compounds. One method reported the synthesis of 4′-hydroxy-4-biphenylcarboxylic acid from 4-hydroxybiphenyl through a process involving esterification, Friedel-Crafts acetylation, benzylation under phase transfer catalysis (PTC), chloroform reaction, and catalytic hydrogenolysis, achieving an overall yield of 57.8% (Cai Ji-wen, 2007). Another notable synthesis approach is the regioselective synthesis of 4-hydroxybiphenyl-2-carboxylates via a base-mediated oxygenative [3 + 3] benzannulation reaction of α,β-unsaturated aldehydes and γ-phosphonyl crotonates, facilitated by air and resulting in good yields (P. Joshi, J. Nanubolu, R. Menon, 2016).
Molecular Structure Analysis
The molecular structure of compounds related to 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, has been studied through experimental and theoretical approaches. Crystallization and spectroscopic investigations reveal intricate details about molecular arrangements and interactions, providing insights into the structural characteristics of these compounds (Ö. Tamer et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving derivatives of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid showcase a variety of functional group transformations and reaction mechanisms. The decarboxylation of closely related compounds highlights the potential of these substances to undergo significant chemical changes, influencing their overall properties and applications (H. Blaschko, P. Holton, G. Stanley, 1948).
Physical Properties Analysis
The synthesis and study of 4'-Bromobiphenyl-4-carboxylic acid, a compound similar to 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid, reveal significant insights into the physical properties of these substances. These include methodologies that result in high yields and processes characterized by low cost and simplicity, indicating the practical aspects of synthesizing and working with such compounds (Zhu Yan-lon, 2015).
Scientific Research Applications
Polymer Synthesis :
- Used in the synthesis of thermotropic poly(ester-imide)s, which form a highly ordered, quasi-crystalline smectic layer structure in solid state and a nematic phase in the molten state (Abajo et al., 1997).
Hemolytic Property Analysis :
- 4,4'-Dihydroxybiphenyl derivatives showed no hemolytic properties, contrary to similar 4,4'-aminoalkoxybiphenyls which exhibited significant hemolysis (Zanoza et al., 2016).
Photosetting Cholesteric Polyesters :
- Involved in the synthesis of photosetting cholesteric polyesters derived from 4-hydroxycinnamic acid and isosorbide (Sapich et al., 1998).
Synthesis of Novel Ligands :
- A synthesis route has been designed to make substituted 4,4'-biphenyldicarboxylate derivatives for use in nano-porous materials (Dun-ru, 2007).
Synthesis of Aromatic Poly(ester-imide)s :
- Used in the synthesis of aromatic poly(ester-imide)s with excellent solubility in some polar organic solvents and high glass-transition temperatures (Behniafar et al., 2005).
Cocrystal Design :
- Played a role in the design and isolation of 4-hydroxybenzamide–dicarboxylic acid cocrystals, demonstrating synthon modularity in crystal structures (Tothadi & Desiraju, 2012).
Coordination Polymer Synthesis :
- Utilized in the hydrothermal generation of new compounds in coordination polymers, exhibiting structural diversity and catalytic properties (Cheng et al., 2022).
Biotransformation in Fungi :
- Investigated for its biotransformation by the filamentous fungus Talaromyces helicus, leading to the production of various hydroxylated derivatives (Romero et al., 2005).
Atmospheric Studies :
- Analyzed in the context of seasonal changes in the distribution of dicarboxylic acids in the urban atmosphere (Kawamura & Ikushima, 1993).
Magnetism in Organic Nitroxides :
- Studied for its role in the magnetism of conjugated organic nitroxides (Field & Lahti, 2003).
Improved Proton Conductivity in Polybenzimidazole Membranes :
- Synthesized for use in polybenzimidazole membranes with enhanced proton conductivity for high-temperature proton exchange membrane applications (He et al., 2022).
Enhanced Thermal Conductivity in Polybenzoxazoles :
- Contributed to the enhanced thermal conductivity of semi-aliphatic liquid crystalline polybenzoxazoles using magnetic orientation (Hasegawa et al., 2011).
Future Directions
4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid has been shown to be an effective reagent for the synthesis of 4-hydroxypyridine derivatives . It can also be used as a reaction component for the preparation of complex compounds such as 2-aminopyridines and 2-aminopyrimidines . This suggests potential future applications in the synthesis of these and possibly other compounds.
properties
IUPAC Name |
5-(3-carboxy-4-hydroxyphenyl)-2-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6/c15-11-3-1-7(5-9(11)13(17)18)8-2-4-12(16)10(6-8)14(19)20/h1-6,15-16H,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISWLBIMLGAHMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448946 | |
Record name | 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid | |
CAS RN |
13987-45-6 | |
Record name | 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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